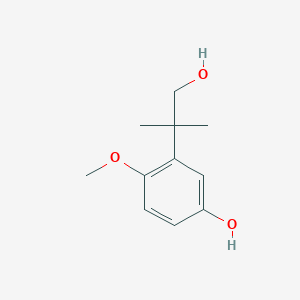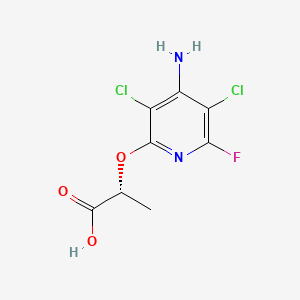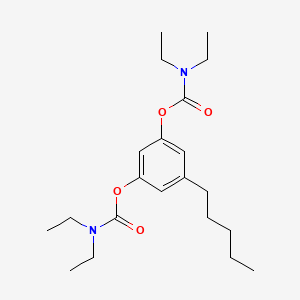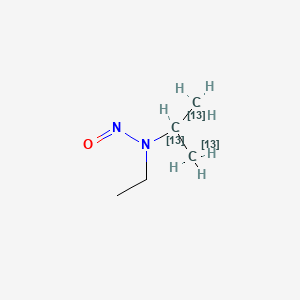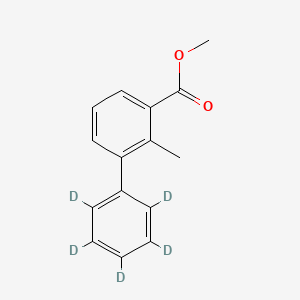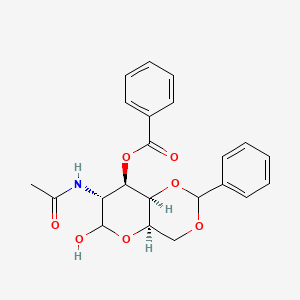
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose is a complex organic compound with the molecular formula C22H23NO7. It is a derivative of D-galactopyranose, a type of sugar molecule, and is characterized by the presence of acetamido, benzoyl, and benzylidene groups. This compound is primarily used as an intermediate in the synthesis of various biologically active molecules and has applications in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose typically involves multiple steps, starting from D-galactopyranose. The key steps include the protection of hydroxyl groups, introduction of the acetamido group, and benzoylation. The reaction conditions often involve the use of protecting groups such as benzylidene to selectively protect hydroxyl groups, followed by acylation and benzoylation reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, while the benzoyl and benzylidene groups can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide: This compound is similar in structure but contains additional benzyl groups and an azide functional group.
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Another related compound used in glycosidic drug synthesis.
Uniqueness
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for selective modifications and interactions, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C22H23NO7 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
[(4aR,7R,8R,8aR)-7-acetamido-6-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C22H23NO7/c1-13(24)23-17-19(29-20(25)14-8-4-2-5-9-14)18-16(28-21(17)26)12-27-22(30-18)15-10-6-3-7-11-15/h2-11,16-19,21-22,26H,12H2,1H3,(H,23,24)/t16-,17-,18+,19-,21?,22?/m1/s1 |
Clave InChI |
GFPZIAKCJILCRW-MLXPMVFZSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
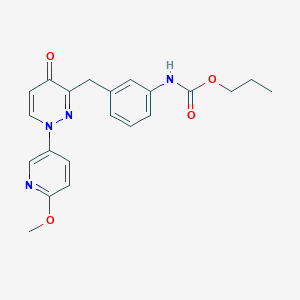
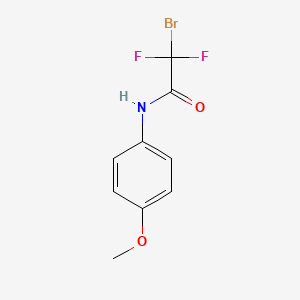
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
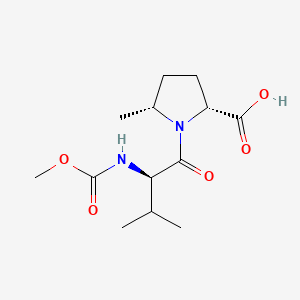

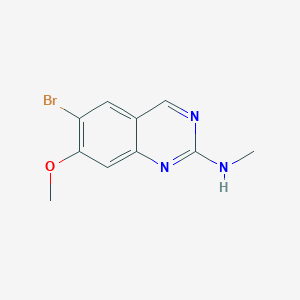
![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)
![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
